molecular formula C18H15NO3 B2429351 methyl 3-(1,3-dihydro-2H-isoindol-2-yl)-1-benzofuran-2-carboxylate CAS No. 865658-42-0

methyl 3-(1,3-dihydro-2H-isoindol-2-yl)-1-benzofuran-2-carboxylate

Cat. No.: B2429351
CAS No.: 865658-42-0
M. Wt: 293.322
InChI Key: WHTAFIUIDOVPTI-UHFFFAOYSA-N
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Description

Methyl 3-(1,3-dihydro-2H-isoindol-2-yl)-1-benzofuran-2-carboxylate is a complex organic compound that features a benzofuran ring fused with an isoindoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(1,3-dihydro-2H-isoindol-2-yl)-1-benzofuran-2-carboxylate typically involves multi-step organic reactions. One common approach is the condensation of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline scaffold . This intermediate can then be further reacted with benzofuran derivatives under specific conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(1,3-dihydro-2H-isoindol-2-yl)-1-benzofuran-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

Methyl 3-(1,3-dihydro-2H-isoindol-2-yl)-1-benzofuran-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 3-(1,3-dihydro-2H-isoindol-2-yl)-1-benzofuran-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(1,3-dihydro-2H-isoindol-2-yl)-1-benzofuran-2-carboxylate is unique due to the presence of both the benzofuran and isoindoline moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

methyl 3-(1,3-dihydroisoindol-2-yl)-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO3/c1-21-18(20)17-16(14-8-4-5-9-15(14)22-17)19-10-12-6-2-3-7-13(12)11-19/h2-9H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHTAFIUIDOVPTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=CC=CC=C2O1)N3CC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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